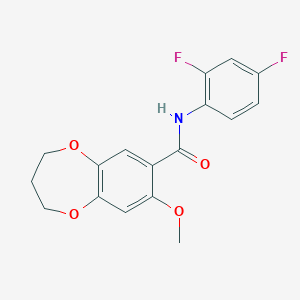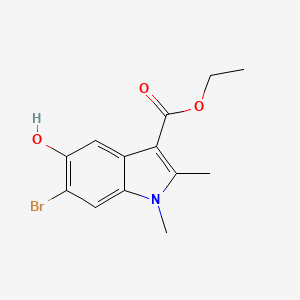![molecular formula C18H25N5O3 B11241862 4-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine](/img/structure/B11241862.png)
4-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE is a complex organic compound that features a morpholine ring, a cyclopentyl group, and a tetrazole ring substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential bioactive properties and its unique structural characteristics, which make it a candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cycloaddition reaction between an azide and a nitrile compound to form the tetrazole ring. The 3,4-dimethoxyphenyl group is then introduced via a substitution reaction.
The cyclopentyl group can be attached through a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the tetrazole derivative in the presence of a Lewis acid catalyst. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the tetrazole-cyclopentyl intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the cycloaddition step, continuous flow reactors for the Friedel-Crafts alkylation, and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones from the methoxy groups.
Reduction: Formation of amines from the tetrazole ring.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The cyclopentyl and morpholine groups contribute to the overall stability and solubility of the compound, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares the 3,4-dimethoxyphenyl group but differs in the presence of a triazole ring instead of a tetrazole ring.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Although structurally different, it is used in similar applications such as plasticizers.
Uniqueness
4-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE is unique due to its combination of a tetrazole ring with a cyclopentyl and morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H25N5O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclopentyl]morpholine |
InChI |
InChI=1S/C18H25N5O3/c1-24-15-6-5-14(13-16(15)25-2)23-17(19-20-21-23)18(7-3-4-8-18)22-9-11-26-12-10-22/h5-6,13H,3-4,7-12H2,1-2H3 |
InChI Key |
VWHAGIFNAGXEGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCC3)N4CCOCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(4-methylphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydropyridazin-4-yl]benzamide](/img/structure/B11241784.png)
![3-(3-{[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B11241791.png)
![2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11241800.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11241801.png)
![{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11241816.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11241821.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11241823.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide](/img/structure/B11241828.png)
![4-chloro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11241835.png)

![N-benzyl-1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine](/img/structure/B11241847.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B11241865.png)
![1-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}piperidine](/img/structure/B11241870.png)
